molecular formula C12H16F3NO5S B2496486 N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1788542-48-2

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2496486
CAS RN: 1788542-48-2
M. Wt: 343.32
InChI Key: OEQPFKOCSJVQJN-UHFFFAOYSA-N
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Description

The benzenesulfonamide moiety is a significant functional group in medicinal chemistry, known for its role in the development of various therapeutic agents due to its structural diversity and biochemical reactivity. Compounds containing the benzenesulfonamide group have been extensively studied for their potential in drug development, including their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multiple steps, including the functionalization of the benzenesulfonamide group and the introduction of specific substituents to achieve desired properties. For instance, Gao et al. (2014) described a high-yield synthesis method for a benzenesulfonamide derivative, indicating the feasibility of synthesizing complex molecules with this functional group through strategic chemical reactions (Gao et al., 2014).

Molecular Structure Analysis

X-ray crystallography is a common technique for analyzing the molecular structure of benzenesulfonamide derivatives. Studies like that of Sreenivasa et al. (2014) provide insights into the crystal structure of benzenesulfonamide compounds, offering valuable information on the arrangement of atoms and molecular geometry, which is crucial for understanding the compound's chemical behavior and interaction with biological targets (Sreenivasa et al., 2014).

Scientific Research Applications

Kinetics and Mechanism of Hydrolysis

Research on the kinetics and hydrolysis mechanisms of sulfonylurea herbicides, such as triasulfuron, reveals the degradation pathways and stability of these compounds under different pH conditions. This study highlights the importance of understanding chemical stability for environmental and agricultural applications (Braschi et al., 1997).

Inhibition Studies

N-substituted benzenesulfonamides have been studied for their role as carbonic anhydrase inhibitors, demonstrating the potential for therapeutic applications in treating conditions related to enzyme dysregulation (Di Fiore et al., 2011).

Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivatives for use in photodynamic therapy highlight the role of these compounds in medical treatments, particularly for cancer (Pişkin et al., 2020).

Neurological Applications

Studies on 5-HT6 receptor antagonists, such as SB-399885, underscore the potential of benzenesulfonamide derivatives in enhancing cognitive functions and offering therapeutic benefits for neurological disorders (Hirst et al., 2006).

properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO5S/c1-11(17,8-20-2)7-16-22(18,19)10-6-4-3-5-9(10)21-12(13,14)15/h3-6,16-17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQPFKOCSJVQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethoxy)benzenesulfonamide

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